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Compound of Interest

Compound Name: Alloc-D-Phe

Cat. No.: B7838797

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for N-allyloxycarbonyl-D-
phenylalanine (Alloc-D-Phe). Due to the limited availability of public experimental data for this
specific compound, this guide leverages data from closely related analogs and theoretical
calculations to provide a comprehensive analytical profile. This approach ensures that
researchers have a reliable reference for the expected spectral characteristics of Alloc-D-Phe.

Introduction to Alloc-D-Phe

N-allyloxycarbonyl-D-phenylalanine is a protected form of the non-proteinogenic amino acid D-
phenylalanine. The allyloxycarbonyl (Alloc) group is a valuable amine-protecting group in
peptide synthesis and organic chemistry. Its stability under various conditions and its selective
removal under mild, palladium-catalyzed reactions make it orthogonal to many other protecting
groups, such as Boc and Fmoc. This orthogonality is crucial for the synthesis of complex
peptides and other organic molecules.

Spectral Data

The following sections present the expected nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for Alloc-D-Phe.

Precise experimental NMR data for Alloc-D-Phe is not readily available in public databases.
However, the expected chemical shifts can be inferred from the known spectra of D-
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phenylalanine and the characteristic signals of the Alloc protecting group. The data presented

below is a composite of theoretical predictions and data from analogous compounds, such as

4-(allyloxycarbonylamino)-N-Fmoc-L-phenylalanine, to provide a reasonable estimation.[1]

Table 1: Predicted *H NMR Spectral Data for Alloc-D-Phe

S Chemical shift ®)/ Multiplicity Coupling Con-stant
ppm (Predicted) (J) / Hz (Predicted)

Phenyl-H 7.20-7.40 m

Alloc-CH= 5.70-5.90 m

Alloc =CH:z 5.10-5.30 m

a-CH 4.50 - 4.70 m

Alloc -OCH2- 4.50 - 4.60 d ~5.5

3-CH:z 3.00-3.20 m

NH Varies brs

COOH Varies brs

Table 2: Predicted 3C NMR Spectral Data for Alloc-D-Phe
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Carbon Chemical Shift (8) / ppm (Predicted)
C=0 (Carboxylic Acid) ~175

C=0 (Alloc) ~155

Phenyl-C (Quaternary) ~137

Phenyl-CH 127 - 130

Alloc -CH= ~133

Alloc =CH:z ~118

Alloc -OCHz2- ~66

a-CH ~56

B-CH: ~38

The IR spectrum of Alloc-D-Phe is expected to show characteristic absorption bands for the
functional groups present in the molecule.

Table 3: Predicted IR Spectral Data for Alloc-D-Phe

Functional Group Characteristic Absorption (cm~1) (Predicted)
O-H (Carboxylic Acid) 2500-3300 (broad)

N-H (Amide) 3200-3400

C-H (Aromatic) 3000-3100

C-H (Aliphatic) 2850-3000

C=0 (Carboxylic Acid) 1700-1725

C=0 (Urethane) 1690-1710

C=C (Aromatic) 1450-1600

C=C (Allyl) 1640-1680

C-O 1000-1300
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The mass spectrum of Alloc-D-Phe will be characterized by its molecular ion peak and specific
fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for Alloc-D-Phe

Parameter Value (Predicted)
Molecular Formula C13H1sNOa4
Molecular Weight 249.26 g/mol
Exact Mass (M) 249.0998
[M+H]* 250.1076
[M+Na]* 272.0895
[M+K]* 288.0634
Major Fragmentation Pathways Description
Loss of CO:2 [M-44]+

Loss of the Alloc group [M-85]*
Phenylalanine fragment m/z 166
Tropylium ion m/z 91

Experimental Protocols

The following is a general procedure for the N-allyloxycarbonyl protection of an amino acid,
which can be adapted for D-phenylalanine.[2]

Materials:
e D-phenylalanine
e Allyl chloroformate

e Sodium bicarbonate (NaHCO3)
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Tetrahydrofuran (THF)

Water (H20)

Ethyl acetate (EtOAC)

Saturated aqueous sodium chloride (NacCl)

Anhydrous sodium sulfate (Na2S0a)

Procedure:

A mixture of D-phenylalanine (1.0 equiv.), NaHCOs (6.0 equiv.), THF, and H20 is prepared at
room temperature.

Allyl chloroformate (3.0 equiv.) is added to the mixture.
The reaction mixture is stirred at room temperature for 12 hours.
The mixture is then extracted with EtOAc.

The combined organic layers are washed with saturated aqueous NacCl, dried over Na=SOa,
and concentrated in vacuo.

The crude product is purified by column chromatography to yield Alloc-D-Phe.

NMR Spectroscopy: *H and 3C NMR spectra are typically recorded on a 400 or 500 MHz
spectrometer using a deuterated solvent such as chloroform-d (CDCIs) or dimethyl sulfoxide-
de (DMSO-ds). Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared
(FTIR) spectrometer with an attenuated total reflectance (ATR) accessory for solid samples,
or as a thin film on a salt plate (e.g., NaCl) for oils. Absorption frequencies are reported in
wavenumbers (cm™1).

Mass Spectrometry: High-resolution mass spectra (HRMS) are typically acquired using an
electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass
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analyzer.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the synthesis workflow for Alloc-D-Phe and the logical
relationship of the analytical techniques used for its characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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